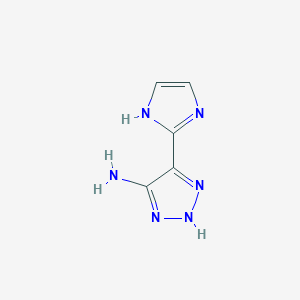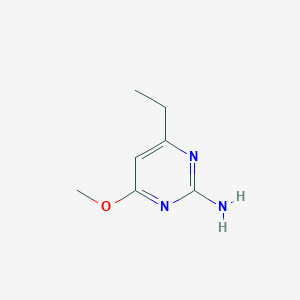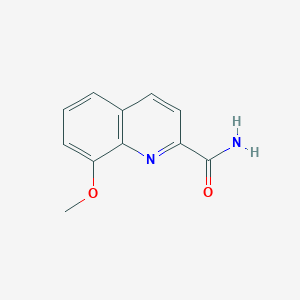![molecular formula C6H4ClN3O2S2 B13116501 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction involving an aldehyde or ketone, an activated nitrile, and a sulfur source. This reaction leads to the formation of 2-aminothiophenes, which can then be further modified to produce thienopyrimidines .
Industrial Production Methods
Industrial production of this compound may involve scalable and robust synthetic routes that ensure high yield and purity. The process often includes steps such as bromination, chlorination, and sulfonation, which are carried out under controlled conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom within the compound.
Coupling Reactions: Often used to attach different functional groups to the thienopyrimidine core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidines, while oxidation and reduction can lead to sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorothieno[3,2-d]pyrimidine
- 4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid
- 2,4-Dichlorothieno[2,3-d]pyrimidine
Uniqueness
2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H4ClN3O2S2 |
|---|---|
Peso molecular |
249.7 g/mol |
Nombre IUPAC |
2-chlorothieno[3,2-d]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C6H4ClN3O2S2/c7-6-9-2-4-3(10-6)1-5(13-4)14(8,11)12/h1-2H,(H2,8,11,12) |
Clave InChI |
XUQRYTBROJANPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=CN=C(N=C21)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,3R,5S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13116444.png)




![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)


![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)

